molecular formula C7H5Br2FS B3052091 2,6-Dibromo-4-fluorothioanisole CAS No. 38366-77-7

2,6-Dibromo-4-fluorothioanisole

Cat. No. B3052091
CAS RN: 38366-77-7
M. Wt: 299.99 g/mol
InChI Key: PMDFHVHMWUBZDL-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorothioanisole is a chemical compound with the IUPAC name (2,6-dibromo-4-fluorophenyl)(methyl)sulfane . It has a molecular weight of 299.99 .


Molecular Structure Analysis

The InChI code for 2,6-Dibromo-4-fluorothioanisole is 1S/C7H5Br2FS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 . This indicates that the molecule consists of a sulfur atom bonded to a methyl group and a phenyl ring. The phenyl ring is substituted with two bromine atoms and one fluorine atom .

Scientific Research Applications

Antitumor Activity

A significant application of compounds related to 2,6-Dibromo-4-fluorothioanisole is in antitumor research. For instance, fluoro-substituted 6-amino-2-phenylbenzothiazoles have shown potent antitumor efficiency both in vitro and in vivo. These compounds, including 2-(fluoro-substituted phenyl)-6-aminobenzothiazoles, demonstrated cytotoxic activity against various human carcinomas and reduced de novo protein and DNA synthesis up to 75% (Stojković et al., 2006). Additionally, novel aminothiazole-paeonol derivatives showed high anticancer potential, especially against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

Fluorinated Schiff Bases in Cancer Treatment

Fluorinated Schiff bases derived from 1,2,4-triazoles, synthesized using materials including 2,6-diflurobenzohydrazide, have been studied for their antiproliferative effects against various human cancer cell lines. Some compounds in this series exhibited significant anticancer activity, highlighting their potential as anticancer agents (Kumar et al., 2013).

Development of Novel Prodrugs

Prodrugs derived from benzothiazoles, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have been developed for their antitumor properties. These prodrugs are designed to overcome limitations posed by drug lipophilicity and have shown promising results in preclinical studies, particularly in treating breast and ovarian cancer (Bradshaw et al., 2002).

Imaging Agents in Cancer Diagnosis

Fluorinated 2-arylbenzothiazoles have been proposed as novel probes for positron emission tomography (PET) imaging in cancer diagnosis. Their synthesis and potential applications in imaging tyrosine kinase activity in cancers represent an important development in diagnostic tools (Wang et al., 2006).

Applications in Medicinal Chemistry

4-Fluoropyrrolidine derivatives, which are structurally similar to fluorothioanisoles, are used in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. Their synthesis demonstrates the versatility of fluorinated compounds in developing new pharmaceuticals (Singh & Umemoto, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-Dibromo-4-fluorothioanisole, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been analyzed to understand their physical and chemical properties. Such analyses are crucial in drug design and the development of new materials (Betz, 2015).

Safety and Hazards

The safety data sheet for 2,6-Dibromo-4-fluorothioanisole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

1,3-dibromo-5-fluoro-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDFHVHMWUBZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50532008
Record name 1,3-Dibromo-5-fluoro-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-fluorothioanisole

CAS RN

38366-77-7
Record name 1,3-Dibromo-5-fluoro-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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